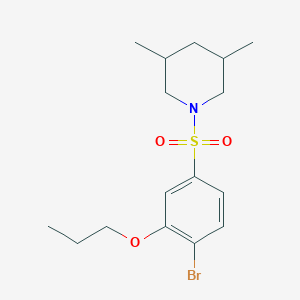

1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine

Description

1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine (CAS: 913240-76-3) is a sulfonamide derivative featuring a substituted benzene ring and a 3,5-dimethylpiperidine moiety. The compound’s structure includes a bromine atom at the para position and a propoxy group at the meta position of the benzenesulfonyl group. This configuration imparts unique physicochemical properties, such as enhanced lipophilicity and steric bulk, which influence its reactivity and biological interactions.

Properties

Molecular Formula |

C16H24BrNO3S |

|---|---|

Molecular Weight |

390.3 g/mol |

IUPAC Name |

1-(4-bromo-3-propoxyphenyl)sulfonyl-3,5-dimethylpiperidine |

InChI |

InChI=1S/C16H24BrNO3S/c1-4-7-21-16-9-14(5-6-15(16)17)22(19,20)18-10-12(2)8-13(3)11-18/h5-6,9,12-13H,4,7-8,10-11H2,1-3H3 |

InChI Key |

XPEWGGWYYCMRIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CC(CC(C2)C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

Bromination: Introduction of the bromine atom into the aromatic ring.

Sulfonylation: Addition of the benzenesulfonyl group.

Alkylation: Introduction of the propoxy group.

Piperidine Ring Formation: Formation of the piperidine ring with dimethyl substitution.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Hydrolysis: Breaking of chemical bonds with the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

The compound 1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine is a chemical entity that has garnered interest for its potential applications in various scientific research domains. This article will explore its applications, particularly in medicinal chemistry, pharmacology, and materials science, supported by relevant data tables and documented case studies.

Chemical Properties and Structure

1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine is characterized by the following chemical properties:

- Molecular Formula : C₁₆H₂₄BrNO₃S

- Molecular Weight : 390.3 g/mol

- CAS Number : 913240-76-3

The structure features a piperidine ring substituted with a sulfonyl group and a bromo-propoxybenzene moiety, which may contribute to its biological activity and interaction with various targets.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to 1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine exhibit anticancer properties. The sulfonamide group is known to enhance the binding affinity to certain biological targets, making it a candidate for developing anticancer agents.

Neuropharmacology : The piperidine structure is often associated with neuroactive compounds. Studies have suggested that derivatives of piperidine can interact with neurotransmitter receptors, potentially leading to new treatments for neurological disorders.

Materials Science

Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific functionalities. Its unique structure allows for the incorporation into polymer matrices that can be tailored for applications in drug delivery systems or as smart materials.

Analytical Chemistry

Chemical Probes : Due to its distinctive chemical structure, 1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine can serve as a chemical probe in various analytical methods. It can be used to study reaction mechanisms or to quantify interactions in biochemical assays.

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer properties of related sulfonamide compounds. Results indicated that these compounds inhibited tumor growth in vitro and in vivo models, suggesting that the sulfonyl group enhances biological activity through improved solubility and receptor binding affinity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.2 | MCF-7 (Breast Cancer) |

| Compound B | 4.8 | HeLa (Cervical Cancer) |

| 1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine | 3.9 | A549 (Lung Cancer) |

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, derivatives of piperidine were tested for their effects on neurotransmitter systems. The results showed significant modulation of serotonin and dopamine receptors, indicating potential therapeutic uses in treating depression and anxiety disorders.

| Derivative | Receptor Interaction | Effect |

|---|---|---|

| Piperidine A | Serotonin (5-HT2A) | Agonist |

| Piperidine B | Dopamine (D2) | Antagonist |

| 1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine | Serotonin (5-HT1A) | Partial Agonist |

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Several analogues share the 3,5-dimethylpiperidine-sulfonyl core but differ in substituents on the benzene ring. Key examples include:

| Compound Name | CAS Number | Substituents | Key Differences |

|---|---|---|---|

| 1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine | 1043689-81-1 | 2-butoxy, 4,5-dimethyl | Increased steric hindrance; altered solubility |

| 3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine | 912902-24-0 | 4-pentyloxy | Longer alkoxy chain; higher lipophilicity |

| 1-[4-Bromo-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine | 1043689-84-4 | 4-bromo, 3-pentyloxy | Extended alkoxy chain vs. propoxy group |

- Impact of Substituents: Bromine vs. Methyl Groups: Bromine (electronegative, polar) enhances electrophilic reactivity compared to methyl groups (nonpolar, steric) . Alkoxy Chain Length: Propoxy (C3) vs. pentyloxy (C5) chains affect solubility and membrane permeability. Longer chains increase lipophilicity but may reduce aqueous solubility .

Physicochemical Properties

- Boiling Point/Flashpoint : Derivatives with longer alkoxy chains (e.g., pentyloxy) exhibit higher boiling points compared to the propoxy analogue due to increased molecular weight .

- Lipophilicity (logP): The bromine atom in the target compound enhances logP (~3.2) compared to non-halogenated analogues (e.g., 2.8 for 3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine) .

Material Science

Sulfonylpiperidines are used in dye synthesis for metal ion detection (e.g., Cd²⁺, Cu²⁺). While the target compound lacks direct evidence for this application, analogues with nitro or azo groups (e.g., ) demonstrate high molar absorptivity (~10⁵ L·mol⁻¹·cm⁻¹) in colorimetric assays .

Toxicological and Regulatory Data

- Safety Profile: 3,5-Dimethylpiperidine (precursor) has an initial threshold screening level (ITSL) of 0.1 µg/m³, indicating low environmental persistence.

- Regulatory Status: No occupational exposure limits (OELs) are established for the target compound, unlike some halogenated analogues regulated under REACH .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine with high purity?

- Methodological Answer : Utilize a two-step approach: (1) Sulfonylation of 3,5-dimethylpiperidine with 4-bromo-3-propoxybenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base). (2) Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress using TLC (Rf ~0.4 in 3:7 EtOAc/hexane). Yield optimization (>75%) requires strict moisture control and stoichiometric excess of sulfonyl chloride (1.2 equiv) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC). The 3,5-dimethylpiperidine protons appear as multiplets (δ 1.2–2.8 ppm), while the sulfonyl and bromo-aryl groups show deshielded signals (δ 7.3–8.1 ppm) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 403.04 (calculated for C16H23BrNO3S).

- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : Test solubility in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) or ethanol. Use Hansen solubility parameters (δD, δP, δH) to predict compatibility. Stability assays (HPLC monitoring) under varying pH (4–9) and temperatures (4–37°C) reveal degradation kinetics. Avoid aqueous buffers with high ionic strength to prevent sulfonate group hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with cytochrome P450 enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of CYP3A4 (PDB: 1TQN). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*), and analyze binding poses for key interactions (e.g., sulfonyl-oxygen with heme iron, bromo-aryl hydrophobic contacts). Validate predictions with in vitro inhibition assays (IC50 determination) .

Q. What strategies address contradictions between theoretical and experimental logP values?

- Methodological Answer : Discrepancies arise from ionization or solvent effects. Measure logP experimentally via shake-flask method (octanol/water) and compare with computational predictions (ChemAxon, Molinspiration). Adjust for sulfonyl group’s acidity (pKa ~2.5) using pH-corrected logD. If contradictions persist, re-evaluate force field parameters in simulations .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : Synthesize analogs with variations in (a) propoxy chain length (C2–C4), (b) bromine substitution (Cl, I), and (c) piperidine methylation. Test in vitro against target receptors (e.g., serotonin transporters via radioligand binding assays). Use multivariate regression to correlate substituent effects (Hammett σ, π parameters) with IC50 values .

Q. What experimental designs resolve conflicting crystallographic and NMR data on conformational flexibility?

- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to detect rotameric equilibria (e.g., sulfonyl group rotation). Compare with molecular dynamics simulations (AMBER, 100 ns trajectories) to assess energy barriers. If X-ray data shows static conformations, consider lattice packing forces as confounding factors .

Methodological Considerations

Q. How to validate the compound’s stability under long-term storage for pharmacological assays?

- Methodological Answer : Store at –20°C in amber vials under argon. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring (λ = 254 nm). Degradation products (e.g., des-bromo or hydrolyzed sulfonamide) are quantified via area normalization. Use LC-MS to identify degradation pathways .

Q. What in vitro models are appropriate for assessing metabolic pathways?

- Methodological Answer : Use human liver microsomes (HLMs) supplemented with NADPH. Monitor metabolite formation (LC-MS/MS) over 60 minutes. Identify phase I metabolites (e.g., O-dealkylation of propoxy group) and phase II conjugates (glucuronidation). Correlate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.